

Application Notes and Protocols for the Coupling of Z-Val-Gly-OH

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Compound of Interest

Compound Name: Z-Val-Gly-OH

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Introduction

Z-Val-Gly-OH is a key building block in synthetic peptide chemistry. As a dipeptide protected at the N-terminus with a benzyloxycarbonyl (Z) group, it serves as a crucial component in the solution-phase and solid-phase synthesis of more complex peptides. The Z-group offers stability under various coupling conditions and can be selectively removed by catalytic hydrogenation, making it a valuable tool in peptide synthesis strategies. This document provides detailed protocols for the coupling of **Z-Val-Gly-OH** to a target amino acid, a comparison of common coupling methods, and purification guidelines.

Chemical Properties

Property	Value
IUPAC Name	(S)-2-((S)-2-(Benzyloxycarbonylamino)-3-methylbutanamido)acetic acid
Molecular Formula	C ₁₅ H ₂₀ N ₂ O ₅ [1]
Molecular Weight	308.33 g/mol [1]
CAS Number	2790-84-3[1]
Appearance	White to off-white solid
Storage	Store at 4°C, protect from light. For long-term storage, -20°C is recommended.

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and minimizing side reactions such as racemization. Below is a summary of expected yields for the coupling of a Z-protected dipeptide, based on representative literature data for similar couplings. The model reaction considered here is the coupling of **Z-Val-Gly-OH** to an amino acid methyl ester (e.g., Alanine methyl ester, H-Ala-OMe).

Coupling Reagent/Method	Activating Agent	Additive	Base	Typical Yield (%)	Key Considerations
DCC/HOBt	Dicyclohexylcarbodiimide (DCC)	1-Hydroxybenzotriazole (HOBt)	DIPEA	85-95	Cost-effective and widely used. The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration. [2] [3] [4]
EDC/HOBt	N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)	1-Hydroxybenzotriazole (HOBt)	DIPEA	80-90	Water-soluble carbodiimide; byproduct is also water-soluble, simplifying workup. [2] [3]
HATU	O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate	None	DIPEA	90-98	Highly efficient and fast, with low racemization. [5] [6] [7] Often preferred for difficult couplings.
PyBOP	(Benzotriazol-1-yloxy)tripyrrolidinium	None	DIPEA	90-97	Efficient and rapid coupling with byproducts that are

hexafluorophosphate

generally soluble.[8][9]

Yields are estimates based on similar peptide coupling reactions and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

This section provides a detailed methodology for the solution-phase coupling of **Z-Val-Gly-OH** to an amino acid ester, followed by purification.

Protocol 1: Coupling of Z-Val-Gly-OH with Alanine Methyl Ester using DCC/HOBt

This protocol details the formation of the tripeptide Z-Val-Gly-Ala-OMe.

Materials:

- **Z-Val-Gly-OH**
- L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)
- Dicyclohexylcarbodiimide (DCC)
- 1-Hydroxybenzotriazole (HOBt)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate (EtOAc)
- 1 M HCl solution
- Saturated NaHCO₃ solution

- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- Dissolution of Reactants:
 - In a round-bottom flask, dissolve **Z-Val-Gly-OH** (1.0 eq) and HOBt (1.1 eq) in a minimal amount of anhydrous DMF.
 - Add anhydrous DCM to the flask.
 - In a separate flask, suspend H-Ala-OMe-HCl (1.0 eq) in anhydrous DCM and cool the mixture to 0 °C in an ice bath.
 - Add DIPEA (1.0 eq) to the H-Ala-OMe-HCl suspension to neutralize the salt and stir for 15 minutes.
- Coupling Reaction:
 - Add the neutralized H-Ala-OMe solution to the **Z-Val-Gly-OH** solution at 0 °C.
 - In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
 - Slowly add the DCC solution dropwise to the reaction mixture at 0 °C.
 - Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.
- Work-up and Extraction:
 - Monitor the reaction completion using Thin Layer Chromatography (TLC).
 - Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

- Combine the filtrate and washes and evaporate the solvent under reduced pressure.
- Dissolve the residue in ethyl acetate.
- Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

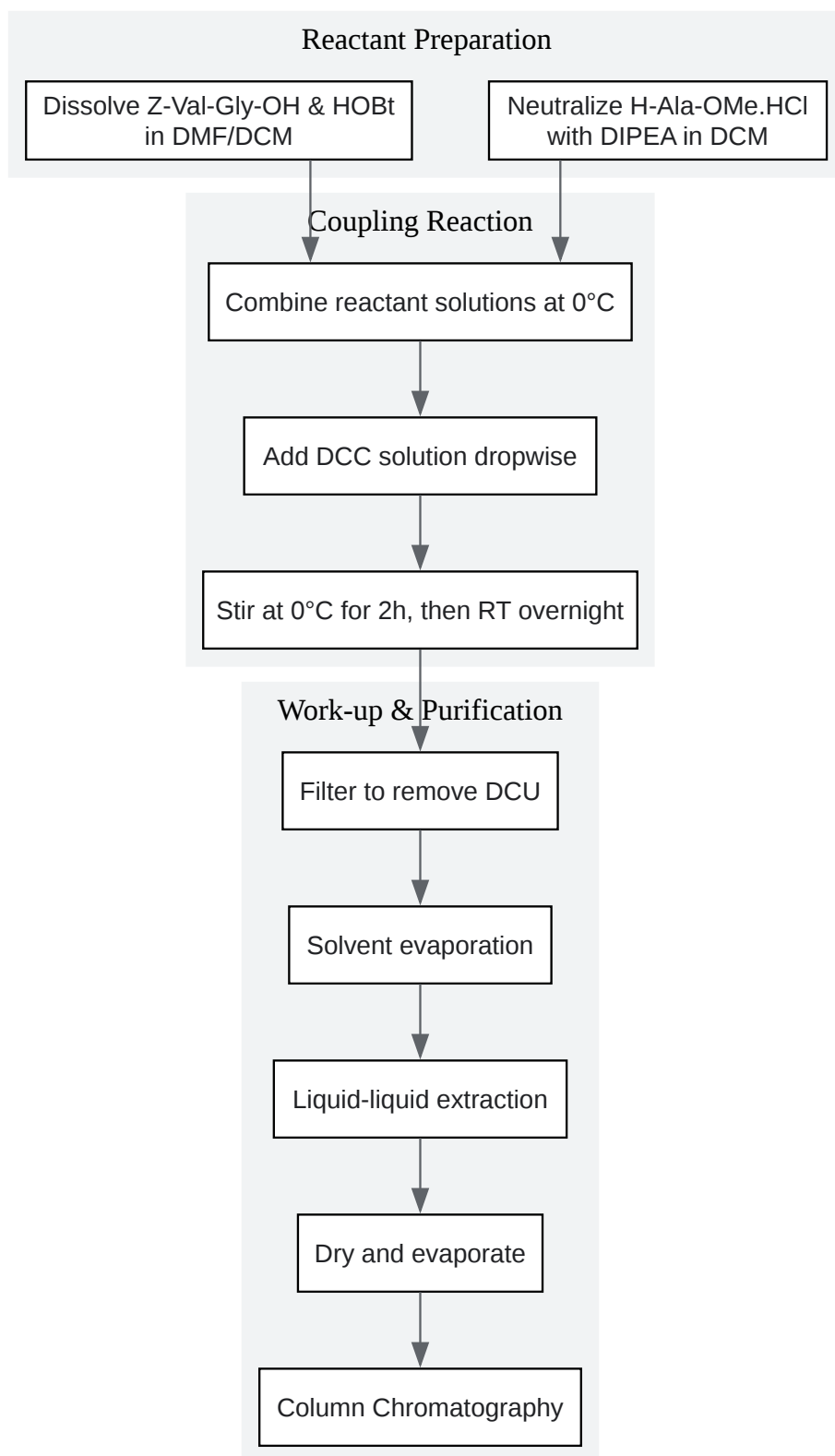
Protocol 2: Purification by Column Chromatography

Procedure:

- Column Preparation:
 - Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
- Purification:
 - Dissolve the crude Z-Val-Gly-Ala-OMe in a minimal amount of the eluent.
 - Load the sample onto the silica gel column.
 - Elute the column with the chosen solvent system, collecting fractions.
 - Monitor the fractions by TLC to identify those containing the pure product.
- Product Isolation:
 - Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Z-Val-Gly-Ala-OMe as a white solid or a viscous oil.
 - Characterize the final product by techniques such as NMR and Mass Spectrometry to confirm its identity and purity.

Mandatory Visualization

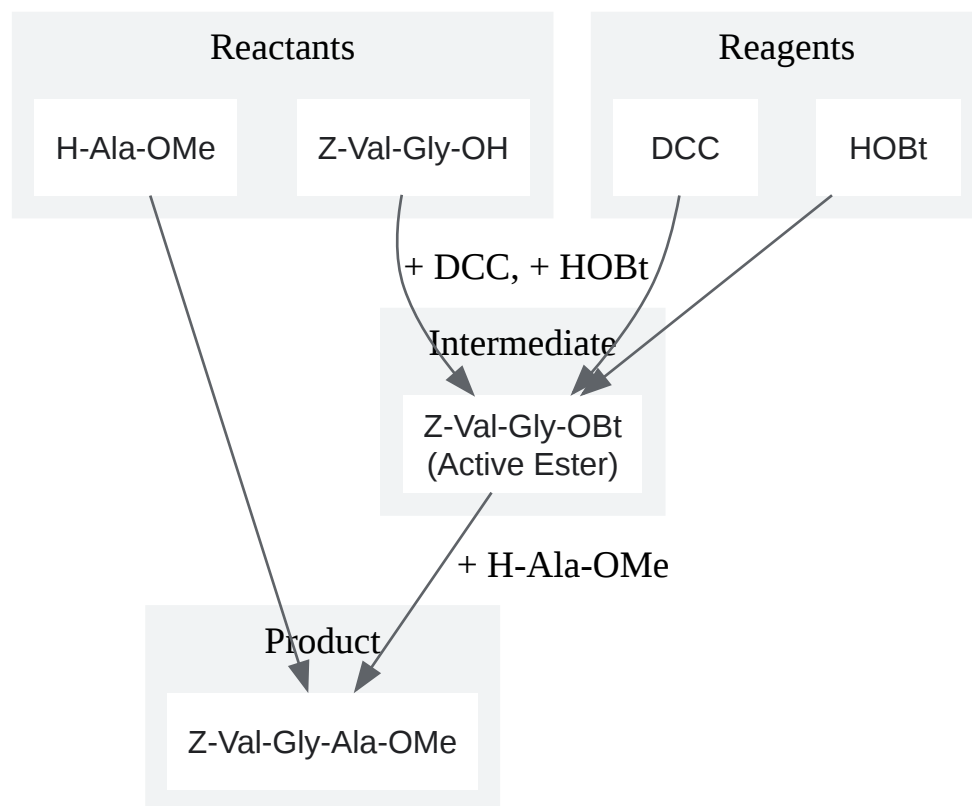
Experimental Workflow for Z-Val-Gly-OH Coupling



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Caption: Solution-phase coupling workflow for **Z-Val-Gly-OH**.

Chemical Transformation in DCC/HOBt Coupling



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Caption: Chemical pathway of **Z-Val-Gly-OH** coupling.

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